molecular formula C9H12ClNO B2928443 (2-Chloro-5-propan-2-ylpyridin-3-yl)methanol CAS No. 1205671-61-9

(2-Chloro-5-propan-2-ylpyridin-3-yl)methanol

Cat. No.: B2928443
CAS No.: 1205671-61-9
M. Wt: 185.65
InChI Key: CCUKIDJFDBBTCH-UHFFFAOYSA-N
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Description

(2-Chloro-5-propan-2-ylpyridin-3-yl)methanol is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol It is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyridine with isopropylmagnesium chloride (a Grignard reagent) to form the desired product . The reaction is usually carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of (2-Chloro-5-propan-2-ylpyridin-3-yl)methanol may involve large-scale chlorination and subsequent functionalization of pyridine derivatives. The process often includes steps such as distillation and purification to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-propan-2-ylpyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-5-propan-2-ylpyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-propan-2-ylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-5-propan-2-ylpyridin-3-yl)methanol is unique due to the presence of both the chloro and propan-2-yl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2-chloro-5-propan-2-ylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(2)7-3-8(5-12)9(10)11-4-7/h3-4,6,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUKIDJFDBBTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(N=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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